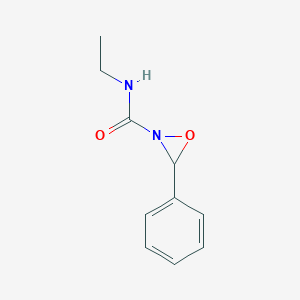
5-Iodo-1H-indazol-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 5th position and a hydroxyl group at the 6th position of the indazole ring makes this compound a unique compound with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-indazol-6-OL can be achieved through various synthetic routes. One common method involves the iodination of 1H-indazole derivatives. For example, the iodination of 1H-indazol-6-OL can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by iodination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1H-indazol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 5-iodo-1H-indazole.
Substitution: The iodine atom at the 5th position can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of 5-iodo-1H-indazol-6-one.
Reduction: Formation of 5-iodo-1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Iodo-1H-indazol-6-OL has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Iodo-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the iodine and hydroxyl groups.
5-Bromo-1H-indazol-6-OL: Similar to 5-Iodo-1H-indazol-6-OL but with a bromine atom instead of iodine.
6-Hydroxy-1H-indazole: Lacks the iodine atom but has a hydroxyl group at the 6th position.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, while the hydroxyl group provides additional sites for chemical modification and biological activity .
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
5-iodo-1H-indazol-6-ol |
InChI |
InChI=1S/C7H5IN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |
Clave InChI |
KRMOKSJPLNOEDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=CC(=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



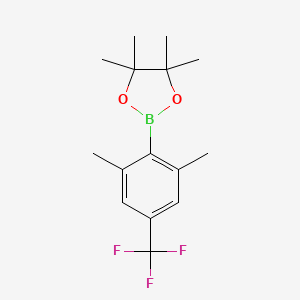
![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
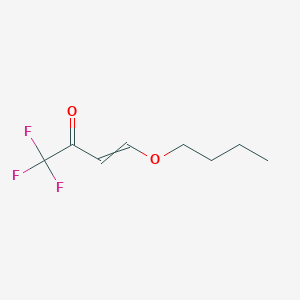
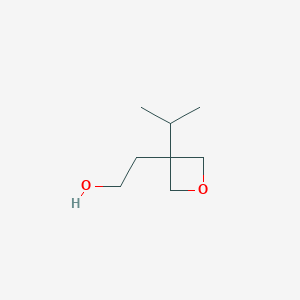
![Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)

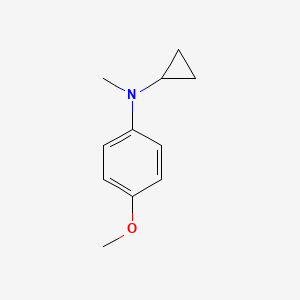
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)
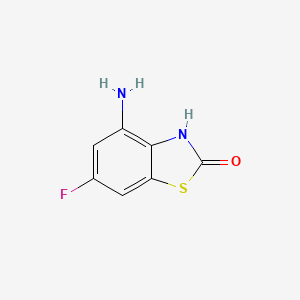
![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)

